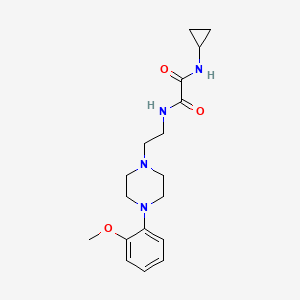

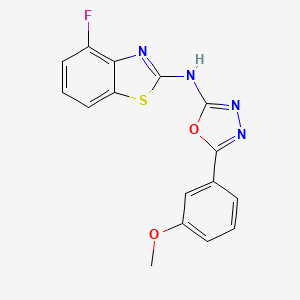

2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.

Scientific Research Applications

Pyrimidine Derivatives in Crystal Structures

Pyrimidine and its derivatives, like 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine, are crucial in the study of crystal structures due to their biological significance and presence in nucleic acids. Research on pyrimethamine, a closely related compound, highlights the formation of hydrogen-bonded bimolecular ring motifs with sulfonate groups, demonstrating the role of the sulfonic acid group in mimicking carboxylate anions. These findings are essential for understanding drug interactions and designing new therapeutic molecules (Balasubramani, Muthiah, & Lynch, 2007).

Antibacterial and Antitumor Agents

Pyrimidine derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and antibacterial agents. The structural modifications on the pyrimidine scaffold enhance the compounds' potency against TS, providing a pathway for the development of new therapeutic agents targeting cancer and bacterial infections (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Synthesis of Pharmaceutical Intermediates

The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine demonstrates the utility of pyrimidine derivatives in creating intermediates for pharmaceuticals treating gastroesophageal reflux disease (GERD) and other acid-related disorders. This research outlines a green chemistry approach, highlighting efficient synthetic routes with minimal environmental impact (Gilbile, Bhavani, & Vyas, 2017).

Novel Heterocyclic Compounds

The development of new heterocyclic compounds containing a sulfonamido moiety, derived from pyrimidine precursors, underlines their potential as antibacterial agents. This research showcases the versatility of pyrimidine derivatives in contributing to the diversity of antibacterial compounds, which is crucial for overcoming antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name |

2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O3S/c1-10-7-11(2)20-16(19-10)24-13-5-6-21(9-13)25(22,23)15-8-12(17)3-4-14(15)18/h3-4,7-8,13H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYUMMWMKKVYLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-1-(4-fluorophenyl)ethylideneamino]thiourea](/img/structure/B2731882.png)

![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2731883.png)

![1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2731886.png)

![Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2731889.png)

![(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2731890.png)

![3-(3,4-Dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2731891.png)

![N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2731899.png)